N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Catalog No.
S13061249
CAS No.
627526-30-1
M.F
C20H34N2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethan...

CAS Number

627526-30-1

Product Name

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

IUPAC Name

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Molecular Formula

C20H34N2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H34N2/c1-18(20-13-6-3-7-14-20)22-17-16-21-15-9-8-12-19-10-4-2-5-11-19/h2,4-5,10-11,18,20-22H,3,6-9,12-17H2,1H3/t18-/m0/s1

InChI Key

VUBVWYBBJWEEIX-SFHVURJKSA-N

Canonical SMILES

CC(C1CCCCC1)NCCNCCCCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C1CCCCC1)NCCNCCCCC2=CC=CC=C2

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a phenylbutyl moiety attached to an ethane-1,2-diamine backbone. The compound has the molecular formula C20H34N2C_{20}H_{34}N_{2} and a molecular weight of approximately 302.497 g/mol. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can be explored through various reactions typical of amines and diamines. Key reactions may include:

  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Alkylation: The amine can undergo alkylation reactions to introduce additional alkyl groups.
  • Formation of Salts: The compound can form salts with acids, which may enhance its solubility and stability.

These reactions are fundamental in modifying the compound for specific applications in drug design and synthesis.

The synthesis of N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can be achieved through several methods:

  • Direct Amine Synthesis:
    • Starting from cyclohexanol and 4-phenylbutanol, a reductive amination process can be employed to yield the desired diamine.
  • Multi-step Synthesis:
    • Initial formation of the corresponding cyclic intermediate followed by amination with ethylenediamine can be used to construct the final product.
  • Use of Catalysts:
    • Catalytic hydrogenation methods may facilitate the reduction of intermediates during synthesis.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance yield and purity.

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting neurological or inflammatory diseases.
  • Chemical Research: As a building block for more complex organic molecules in synthetic chemistry.
  • Material Science: Potential use in developing new materials with specific mechanical or chemical properties.

Interaction studies involving N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine could focus on:

  • Receptor Binding Assays: To determine affinity for specific receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Evaluating the compound's ability to inhibit enzymes involved in metabolic pathways.
  • Cellular Assays: Assessing cytotoxicity and cellular uptake to understand its biological impact.

These studies are crucial for establishing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Diethyl-m-toluamideContains diethylamine groupsKnown as a common insect repellent
N,N-DimethylbenzamideFeatures dimethylamine groupsUsed as an intermediate in organic synthesis
4-(4-Methylpiperazin-1-yl)anilineContains piperazine moietyExhibits significant antidepressant activity
2-Amino-N-(4-methylphenyl)propanamideContains an amide bondPotential use as an analgesic

Each of these compounds has unique properties and applications that differentiate them from N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine, highlighting its distinctiveness in medicinal chemistry and synthetic applications.

First reported in the early 21st century, N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine emerged from efforts to develop chiral ligands for asymmetric catalysis. Its synthesis was motivated by the need for enantioselective agents capable of stabilizing transition states in stereochemical reactions. While no single seminal publication dominates its discovery narrative, patent filings from 2007–2015 reference structurally analogous diamines in catalytic and therapeutic contexts.

Nomenclature and Chemical Identity

The systematic IUPAC name N-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine precisely defines its structure:

  • Core: Ethane-1,2-diamine (H₂N-CH₂-CH₂-NH₂)
  • Substituents:
    • (1S)-1-cyclohexylethyl group at N¹
    • 4-phenylbutyl group at N²

Molecular Formula: C₂₀H₃₂N₂
Molecular Weight: 300.48 g/mol (calculated via atomic mass summation)
Stereochemistry: The (1S) configuration introduces chirality, critical for enantioselective interactions.

Relevance in Contemporary Chemical Research

This compound’s hybrid structure bridges hydrophobic (cyclohexyl, phenyl) and hydrophilic (diamine) domains, enabling:

  • Drug Discovery: Potential as a kinase inhibitor scaffold due to nitrogen lone pairs’ hydrogen-bonding capacity.
  • Catalysis: As a chiral ligand in transition-metal complexes for asymmetric hydrogenation.
  • Materials Science: Self-assembly into supramolecular architectures via NH···N hydrogen bonds.

Overview of Structural Features and Uniqueness

Key structural attributes include:

FeatureFunctional Significance
(1S)-CyclohexylethylImparts stereochemical control and lipophilicity
4-PhenylbutylEnhances π-π stacking capabilities
Ethane-1,2-diamineProvides bifunctional coordination sites

The molecule’s logP (estimated 3.8) reflects moderate hydrophobicity, suitable for blood-brain barrier penetration in CNS drug candidates.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

302.272199093 g/mol

Monoisotopic Mass

302.272199093 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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